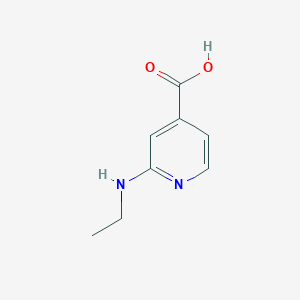

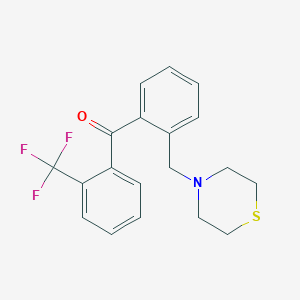

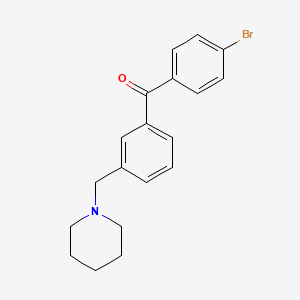

2-Thiomorpholinomethyl-2'-trifluoromethylbenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves the use of organolithium chemistry, as seen in the facile synthesis of 2,6-difluoro-2'-sulfobenzophenone, which is a precursor for creating high-molecular-weight aromatic polymers . Similarly, the synthesis of 2,5-(dibenzothiazolin-2-yl)thiophene and 2-trifluoromethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine derivatives involves nucleophilic substitution reactions . These methods could potentially be adapted for the synthesis of "2-Thiomorpholinomethyl-2'-trifluoromethylbenzophenone" by incorporating the appropriate functional groups and reaction conditions.

Molecular Structure Analysis

The molecular structures of related compounds have been elucidated using X-ray crystallography. For instance, the crystal structure of 2,5-dimorpholinyl-3,4-di(p-chlorophenyl)thiophene was determined, revealing the presence of C=C double bonds within the thiophene ring and the chair conformation of the morpholine rings . This information can be useful in predicting the molecular geometry and electronic structure of "2-Thiomorpholinomethyl-2'-trifluoromethylbenzophenone".

Chemical Reactions Analysis

The reactivity of related compounds with various metal ions and nucleophiles has been studied. For example, 2,5-(dibenzothiazolin-2-yl)thiophene shows different reactivity patterns with metal ions, suggesting its potential as a ligand in coordination chemistry . Additionally, phenyl(trichloromethyl)carbinol's reaction with nucleophilic sulfur compounds leads to the formation of heterocyclic compounds, including thiomorpholinones . These reactions highlight the potential chemical behavior of "2-Thiomorpholinomethyl-2'-trifluoromethylbenzophenone" in the presence of nucleophiles and electrophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structures. For instance, the presence of fluorine atoms and sulfonated groups in the synthesized polymers affects their solubility and potential as proton-exchange membranes . The crystallographic data provide insights into the solid-state properties, such as lattice parameters and space groups, which can be correlated with the compound's stability and reactivity . The antitubercular activity of thiomorpholine appended dibenzo[b,d]thiophene-1,2,3-triazoles indicates the biological relevance of incorporating thiomorpholine into molecular frameworks .

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Synthesis and Characterization : A compound structurally related to 2-Thiomorpholinomethyl-2'-trifluoromethylbenzophenone was synthesized, with its structure determined using NMR, FT-IR spectroscopy, MS, and X-ray diffraction. This study highlights the significance of such compounds in material science and crystallography (Sun et al., 2021).

Mechanistic Study : Research involving the formation of N-heterocyclic carbenes, a process relevant to the synthesis and reactions of compounds like 2-Thiomorpholinomethyl-2'-trifluoromethylbenzophenone, offers insights into complex organic synthesis mechanisms and potential applications in creating novel organic compounds (Liu et al., 2016).

Antimicrobial Activity : A study involving thiomorpholine derivatives, which are structurally similar to the compound , demonstrated their antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Kardile & Kalyane, 2010).

Applications in Material Science

Photoluminescence and Electroluminescence : Research on iridium(III) complexes using derivatives of trifluoromethyl compounds indicates potential applications in OLEDs (Organic Light-Emitting Diodes) and other electronic materials, demonstrating the relevance of similar compounds in material science (Jing et al., 2017).

Structural Insights for Material Applications : An experimental and theoretical analysis of intermolecular interactions in derivatives of 1,2,4-triazoles, which could include 2-Thiomorpholinomethyl-2'-trifluoromethylbenzophenone, provides valuable insights into their application in material science and engineering (Shukla et al., 2014).

Potential in Drug Development

- Antitumor Agents : Research on chromophore requirements for in vivo antitumor activity in linear tricyclic carboxamides, a category that could encompass 2-Thiomorpholinomethyl-2'-trifluoromethylbenzophenone, underlines its potential use in developing novel antitumor agents (Palmer et al., 1988).

Propriétés

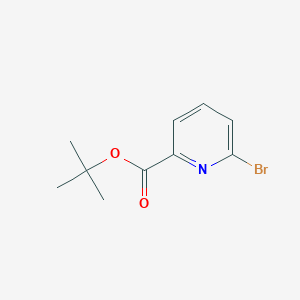

IUPAC Name |

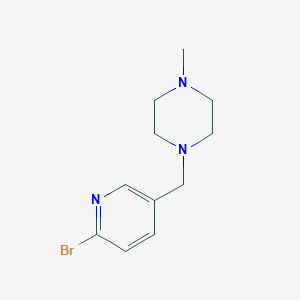

[2-(thiomorpholin-4-ylmethyl)phenyl]-[2-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3NOS/c20-19(21,22)17-8-4-3-7-16(17)18(24)15-6-2-1-5-14(15)13-23-9-11-25-12-10-23/h1-8H,9-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKVAFGLOFQJQRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC=CC=C2C(=O)C3=CC=CC=C3C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60643831 |

Source

|

| Record name | {2-[(Thiomorpholin-4-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Thiomorpholinomethyl-2'-trifluoromethylbenzophenone | |

CAS RN |

898782-05-3 |

Source

|

| Record name | {2-[(Thiomorpholin-4-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(4-Iodophenyl)ethyl]morpholine](/img/structure/B1343335.png)